molecular formula C14H16N4O2S B280086 1-ethyl-N-[(3-methoxyphenyl)carbamothioyl]-1H-pyrazole-4-carboxamide

1-ethyl-N-[(3-methoxyphenyl)carbamothioyl]-1H-pyrazole-4-carboxamide

Cat. No. B280086
M. Wt: 304.37 g/mol
InChI Key: OJEHHPQUKMZCGI-UHFFFAOYSA-N
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Description

1-ethyl-N-[(3-methoxyphenyl)carbamothioyl]-1H-pyrazole-4-carboxamide, also known as EPMC, is a chemical compound that has been extensively studied for its potential applications in scientific research. EPMC belongs to the class of pyrazole derivatives and has been found to exhibit various biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 1-ethyl-N-[(3-methoxyphenyl)carbamothioyl]-1H-pyrazole-4-carboxamide is not fully understood. However, it has been suggested that 1-ethyl-N-[(3-methoxyphenyl)carbamothioyl]-1H-pyrazole-4-carboxamide exerts its effects through the inhibition of certain enzymes and receptors in the body. For example, 1-ethyl-N-[(3-methoxyphenyl)carbamothioyl]-1H-pyrazole-4-carboxamide has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. 1-ethyl-N-[(3-methoxyphenyl)carbamothioyl]-1H-pyrazole-4-carboxamide has also been found to modulate the activity of certain neurotransmitters in the brain, which may contribute to its potential use in the treatment of neurological disorders.
Biochemical and Physiological Effects:
1-ethyl-N-[(3-methoxyphenyl)carbamothioyl]-1H-pyrazole-4-carboxamide has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators, such as prostaglandins and cytokines. 1-ethyl-N-[(3-methoxyphenyl)carbamothioyl]-1H-pyrazole-4-carboxamide has also been found to modulate the activity of certain neurotransmitters in the brain, which may contribute to its potential use in the treatment of neurological disorders. In addition, 1-ethyl-N-[(3-methoxyphenyl)carbamothioyl]-1H-pyrazole-4-carboxamide has been found to exhibit antioxidant activity, which may contribute to its potential use as an anti-cancer agent.

Advantages and Limitations for Lab Experiments

1-ethyl-N-[(3-methoxyphenyl)carbamothioyl]-1H-pyrazole-4-carboxamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it exhibits a high degree of stability under various conditions. 1-ethyl-N-[(3-methoxyphenyl)carbamothioyl]-1H-pyrazole-4-carboxamide is also relatively inexpensive compared to other compounds with similar potential applications. However, 1-ethyl-N-[(3-methoxyphenyl)carbamothioyl]-1H-pyrazole-4-carboxamide has some limitations for lab experiments. It has low solubility in water, which may limit its use in certain assays. In addition, 1-ethyl-N-[(3-methoxyphenyl)carbamothioyl]-1H-pyrazole-4-carboxamide has not been extensively studied in vivo, which may limit its potential use in animal models.

Future Directions

There are several future directions for research on 1-ethyl-N-[(3-methoxyphenyl)carbamothioyl]-1H-pyrazole-4-carboxamide. One potential direction is to further explore its potential use as an anti-cancer agent. This may involve studying its effects on different types of cancer cells and exploring its potential use in combination with other anti-cancer agents. Another potential direction is to further explore its potential use in the treatment of neurological disorders. This may involve studying its effects on different neurotransmitter systems and exploring its potential use in animal models of neurological disorders. Finally, further research is needed to better understand the mechanism of action of 1-ethyl-N-[(3-methoxyphenyl)carbamothioyl]-1H-pyrazole-4-carboxamide and to identify potential targets for its use in different scientific research applications.

Synthesis Methods

The synthesis of 1-ethyl-N-[(3-methoxyphenyl)carbamothioyl]-1H-pyrazole-4-carboxamide involves the reaction between 1-ethyl-1H-pyrazole-4-carboxamide and 3-methoxyphenyl isothiocyanate. The reaction is carried out in the presence of a catalyst and under specific reaction conditions. The final product is obtained after purification and characterization using various spectroscopic techniques.

Scientific Research Applications

1-ethyl-N-[(3-methoxyphenyl)carbamothioyl]-1H-pyrazole-4-carboxamide has been found to exhibit various scientific research applications. It has been extensively studied for its potential use as an anti-cancer agent, anti-inflammatory agent, and anti-diabetic agent. 1-ethyl-N-[(3-methoxyphenyl)carbamothioyl]-1H-pyrazole-4-carboxamide has also been found to exhibit antimicrobial and antifungal activities. In addition, 1-ethyl-N-[(3-methoxyphenyl)carbamothioyl]-1H-pyrazole-4-carboxamide has been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

Molecular Formula

C14H16N4O2S

Molecular Weight

304.37 g/mol

IUPAC Name

1-ethyl-N-[(3-methoxyphenyl)carbamothioyl]pyrazole-4-carboxamide

InChI

InChI=1S/C14H16N4O2S/c1-3-18-9-10(8-15-18)13(19)17-14(21)16-11-5-4-6-12(7-11)20-2/h4-9H,3H2,1-2H3,(H2,16,17,19,21)

InChI Key

OJEHHPQUKMZCGI-UHFFFAOYSA-N

SMILES

CCN1C=C(C=N1)C(=O)NC(=S)NC2=CC(=CC=C2)OC

Canonical SMILES

CCN1C=C(C=N1)C(=O)NC(=S)NC2=CC(=CC=C2)OC

Origin of Product

United States

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